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1-Amino-2,4-dibromofluoren-9-one

Cat. No.: B11955491
CAS No.: 6957-59-1
M. Wt: 353.01 g/mol
InChI Key: DUHWEVGIFSIBEJ-UHFFFAOYSA-N
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Description

Contextual Significance of Fluoren-9-one Scaffolds and Their Functionalized Derivatives

The fluoren-9-one skeleton, a tricyclic aromatic ketone, is a privileged structure in both materials science and medicinal chemistry. researchgate.net Its rigid, planar geometry and conjugated π-system impart unique photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.net The electron-withdrawing nature of the carbonyl group influences the electronic properties of the entire molecule, creating opportunities for the development of n-type organic semiconductors. researchgate.net

Furthermore, the fluorenone scaffold is present in a variety of biologically active natural products and synthetic compounds, exhibiting activities such as antimicrobial, antiviral, and anticancer properties. researchgate.net The ability to introduce a wide array of substituents at various positions on the fluorenone ring system allows for the systematic modulation of these properties, making it an attractive target for drug discovery programs. nih.gov

Historical Overview of Fluoren-9-one Chemistry Evolution

The story of fluoren-9-one is intrinsically linked to its parent hydrocarbon, fluorene (B118485), which was first isolated from coal tar by Marcellin Berthelot in 1867. wikipedia.org Early methods for the preparation of fluoren-9-one involved the oxidation of fluorene. Over the decades, a plethora of synthetic methodologies have been developed to access both the parent fluorenone and its substituted derivatives.

Classical approaches often relied on the cyclization of 2-carboxybiphenyls or the oxidation of fluorene derivatives. researchgate.net More contemporary methods have seen a surge in the use of transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative C-H activation and cross-coupling reactions, which offer greater efficiency and functional group tolerance. nih.gov These advancements have significantly expanded the accessible chemical space of fluorenone derivatives, enabling the synthesis of highly complex and functionalized molecules.

Research Rationale for Investigating 1-Amino-2,4-dibromofluoren-9-one

While specific research focusing solely on this compound is not extensively published, the rationale for its investigation can be inferred from the well-established effects of its constituent functional groups on the fluorenone core. The introduction of an amino group and two bromine atoms at specific positions is a deliberate synthetic strategy aimed at modulating the molecule's properties in a predictable manner.

The amino group, a strong electron-donating group, is known to significantly influence the photophysical properties of aromatic systems, often leading to red-shifted absorption and emission spectra and enhanced fluorescence quantum yields. In the context of fluorenones, an amino substituent can increase the electron density of the aromatic system, potentially altering its charge transport characteristics and biological interactions.

Conversely, halogens like bromine are electron-withdrawing through induction but can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. The presence of two bromine atoms can enhance intersystem crossing, potentially leading to applications in photodynamic therapy or as heavy-atom-containing materials. Furthermore, the bromo-substituents provide reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The specific substitution pattern of 1-amino-2,4-dibromo configuration suggests a targeted approach to create a "push-pull" system within the molecule, where the electron-donating amino group and the electron-withdrawing carbonyl and bromo groups could lead to interesting intramolecular charge-transfer characteristics. This could result in unique optical and electronic properties relevant for applications in dye-sensitized solar cells or as nonlinear optical materials.

Detailed Research Findings

Due to the limited specific data on this compound, the following tables present representative data for related fluorenone derivatives to illustrate the expected physicochemical properties.

Table 1: Physicochemical Properties of Representative Fluorenone Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Fluoren-9-oneC₁₃H₈O180.2181-84Yellow solid
2-Aminofluoren-9-oneC₁₃H₉NO195.22161-163Orange-red solid
2,7-Dibromofluoren-9-oneC₁₃H₆Br₂O338.00202-204Yellow solid
This compound (Predicted)C₁₃H₇Br₂NO352.01N/AColored solid

Data for this compound is predicted based on its structure as specific experimental data is not widely available.

Table 2: Spectroscopic Data of Representative Fluorenone Derivatives

Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃IR (ν, cm⁻¹)UV-Vis (λmax, nm) in CH₂Cl₂
Fluoren-9-one7.27-7.70 (m, 8H)120.4, 124.5, 129.2, 134.3, 134.8, 144.1, 193.81715 (C=O)256, 292, 378
2-Aminofluoren-9-one4.0 (br s, 2H), 6.7-7.6 (m, 7H)109.8, 116.1, 120.5, 122.0, 125.1, 132.0, 134.9, 146.9, 151.2, 195.23450, 3340 (N-H), 1695 (C=O)275, 450
2,7-Dibromofluoren-9-one7.5-7.8 (m, 6H)122.3, 123.4, 131.9, 134.5, 138.1, 142.7, 191.91718 (C=O)270, 310, 390

Note: The spectroscopic data provided are typical values for the respective classes of compounds and may vary depending on the specific experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Br2NO B11955491 1-Amino-2,4-dibromofluoren-9-one CAS No. 6957-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6957-59-1

Molecular Formula

C13H7Br2NO

Molecular Weight

353.01 g/mol

IUPAC Name

1-amino-2,4-dibromofluoren-9-one

InChI

InChI=1S/C13H7Br2NO/c14-8-5-9(15)12(16)11-10(8)6-3-1-2-4-7(6)13(11)17/h1-5H,16H2

InChI Key

DUHWEVGIFSIBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3Br)Br)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Amino 2,4 Dibromofluoren 9 One and Analogues

Reactivity Profiles of the Fluoren-9-one Carbonyl Group

The carbonyl group is a primary site for chemical transformations, including additions, condensations, and reductions.

The electrophilic carbon atom of the carbonyl group in fluoren-9-one derivatives is susceptible to attack by various nucleophiles. wikipedia.org This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating amino group and electron-withdrawing bromine atoms in 1-Amino-2,4-dibromofluoren-9-one are expected to modulate the electrophilicity of this carbonyl carbon.

Nucleophilic addition reactions with organometallic reagents like Grignard or organolithium compounds typically lead to the formation of tertiary alcohols. Condensation reactions with reagents such as hydroxylamine (B1172632) or hydrazines result in the formation of oximes and hydrazones, respectively. These reactions often involve the initial nucleophilic addition to the carbonyl, followed by the elimination of a water molecule.

Table 1: Representative Nucleophilic Addition and Condensation Reactions of Substituted Fluorenones

Reactant 1Reactant 2ProductReaction Type
2,7-DibromofluorenonePhenylmagnesium bromide2,7-Dibromo-9-phenyl-9H-fluoren-9-olNucleophilic Addition
2,7-DibromofluorenoneHydroxylamine hydrochloride2,7-Dibromofluoren-9-one oximeCondensation

This table presents illustrative reactions based on the general reactivity of the fluorenone scaffold.

The carbonyl group of fluorenones can be reduced to either a secondary alcohol (a fluorenol) or fully to a methylene (B1212753) group (a fluorene). The outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.

For the partial reduction to a fluorenol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed. The reverse reaction, the oxidation of a fluorenol to a fluorenone, is also a common synthetic transformation. aiinmr.com More powerful reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and acid) reductions, are required for the complete removal of the carbonyl oxygen to yield the corresponding fluorene (B118485). In the case of this compound, these reductions would yield 1-Amino-2,4-dibromo-9H-fluoren-9-ol and 1-Amino-2,4-dibromofluorene, respectively.

Table 2: Expected Products from the Reduction of a Substituted Fluorenone

Starting MaterialReagent(s)ProductReaction Type
2,7-DibromofluorenoneNaBH₄, Methanol2,7-Dibromo-9H-fluoren-9-olCarbonyl Reduction
2,7-DibromofluorenoneH₂NNH₂, KOH2,7-Dibromofluorene (B93635)Deoxygenation

This table illustrates typical reduction outcomes for the fluorenone core.

The synthesis of fluoren-9-one derivatives, including those with halogen substituents, is frequently accomplished through the oxidation of the corresponding 9H-fluorene precursor. researchgate.netrsc.org A variety of oxidizing agents can be used for this purpose, ranging from classic chromium-based reagents to more modern, greener methods. researchgate.net Aerobic oxidation, using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH), has been shown to be a highly efficient method for the synthesis of fluorenones, proceeding in high yield under mild conditions. rsc.orggoogle.com The fluorenone core itself is generally resistant to further oxidation.

Table 3: Synthesis of Substituted Fluorenones via Oxidation

Starting MaterialOxidizing Agent/ConditionsProductYieldReference
2,7-DibromofluoreneChromium trioxide2,7-DibromofluorenoneHigh researchgate.net
9H-FluoreneAir, KOH, THF9-Fluorenone98% researchgate.net

Transformations Involving Halogen Substituents

The two bromine atoms on the aromatic framework of this compound serve as versatile handles for introducing further molecular complexity.

The bromine substituents are prime sites for transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a particularly powerful and widely utilized method for this type of transformation. researchgate.net The differential reactivity of the two bromine atoms in this compound, influenced by the electronic effects of the amino and carbonyl groups, could potentially allow for selective or sequential coupling reactions. nih.gov

Other valuable cross-coupling reactions applicable to brominated fluorenones include the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, each providing access to a diverse range of functionalized derivatives.

Table 4: Illustrative Suzuki-Miyaura Cross-Coupling Reactions of Aryl Bromides

Aryl BromideBoronic AcidCatalyst/ConditionsProductReference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-104-Fluorobiphenyl researchgate.net
2,7-Dibromofluorenone(4-Methoxyphenyl)boronic acidPd(PPh₃)₄, K₂CO₃2,7-Bis(4-methoxyphenyl)fluorenoneHypothetical

This table provides examples of the Suzuki-Miyaura reaction, a key tool for modifying brominated aromatic compounds.

In addition to cross-coupling, the bromine atoms can undergo other transformations. While nucleophilic aromatic substitution (SNAr) on aryl bromides typically requires strong activation, the electron-withdrawing nature of the fluorenone carbonyl group might render the aromatic ring susceptible to this type of reaction under specific conditions.

Furthermore, the bromine atoms can be converted into organometallic species, such as organolithium or Grignard reagents, through halogen-metal exchange. These reactive intermediates can then be trapped with various electrophiles to introduce a wide array of functional groups.

Table 5: Potential Non-Coupling Transformations of Aryl Bromides

ReactantReagent(s)ProductReaction Type
4-Bromoaniline1. n-Butyllithium 2. CO₂ 3. H₃O⁺4-Amino-3-bromobenzoic acidHalogen Dance / Carboxylation
1,3-Dibromobenzene1. Mg, THF 2. H₂O3-Bromophenylmagnesium bromide, then BenzeneGrignard Formation / Protonation

This table outlines alternative synthetic pathways for the functionalization of brominated aromatic rings.

Reactivity of the Amino Group in the Fluoren-9-one System

The amino group, a potent electron-donating group, profoundly influences the reactivity of the fluoren-9-one core. Its presence can alter the electron density distribution across the molecule, affecting both the aromatic rings and the carbonyl group.

Amine-Based Derivatization Reactions

The amino group in aminofluorenones serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a diverse range of functionalized molecules. Standard transformations of aromatic amines can be applied to introduce different functionalities, thereby tuning the molecule's properties.

Common derivatization reactions for aminofluorenones include:

Acylation: The reaction of the amino group with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: The introduction of alkyl groups onto the nitrogen atom, which can proceed via various methods, including reaction with alkyl halides.

Diazotization: The conversion of the primary amino group into a diazonium salt, which is a highly versatile intermediate. Diazonium salts of fluorenones can subsequently undergo a range of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide array of substituents such as halogens, cyano, hydroxyl, and aryl groups.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones to yield imines (Schiff bases). These compounds are valuable in coordination chemistry and as precursors for the synthesis of other complex molecules.

Steric and Electronic Influence of the Amino Group on Fluoren-9-one Reactivity

The amino group exerts a significant electronic effect on the fluoren-9-one system through resonance. As an electron-donating group, it increases the electron density on the aromatic ring to which it is attached, particularly at the ortho and para positions. This enhanced nucleophilicity of the aromatic ring can facilitate electrophilic substitution reactions.

Conversely, the electron-donating nature of the amino group can decrease the electrophilicity of the carbonyl carbon at position 9. This effect is transmitted through the conjugated π-system of the fluorenone core.

Sterically, the amino group itself is relatively small. However, the presence of two bulky bromine atoms at the ortho and para positions (positions 2 and 4) relative to the amino group in this compound would be expected to create significant steric hindrance. This steric crowding can influence the accessibility of the amino group and the adjacent positions on the aromatic ring to incoming reagents, potentially hindering certain reactions or directing them to less hindered sites.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving substituted fluorenones is crucial for controlling reaction outcomes and designing novel synthetic pathways. Mechanistic studies often involve a combination of kinetic analysis, identification of intermediates, and investigation of potential reaction pathways.

Kinetic Analysis of Reaction Pathways and Rate-Determining Steps

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving aminofluorenones, kinetic analysis can help to elucidate the role of the amino group and other substituents in determining the reaction mechanism. For instance, in nucleophilic substitution reactions on the fluorenone ring, the rate would be influenced by the electronic effects of the amino and bromo substituents.

Identification and Characterization of Reaction Intermediates

The identification of transient species, such as reaction intermediates, is a cornerstone of mechanistic investigation. In the context of fluorenone chemistry, various intermediates can be envisaged depending on the reaction conditions. For example, in reactions involving the amino group, protonated species or acylated intermediates could be formed.

In radical reactions, the formation of radical anions or other radical species is a key mechanistic feature. Electron spin resonance (e.s.r.) spectroscopy is a powerful technique for the detection and characterization of such paramagnetic intermediates. Studies on substituted fluorenones have successfully employed e.s.r. to characterize their radical anions. rsc.orgrsc.org

Investigation of Radical Pathways in Fluoren-9-one Chemistry

Fluorenones can participate in radical reactions, particularly under reducing conditions or upon photochemical excitation. The carbonyl group can undergo one-electron reduction to form a ketyl radical anion. The stability and subsequent reactivity of this radical anion are influenced by the substituents on the fluorenone core.

The presence of bromine atoms in this compound could potentially open up radical pathways involving carbon-bromine bond cleavage. Halogenated aromatic compounds are known to undergo radical reactions, including debromination, under certain conditions.

Studies on the radical anions of substituted fluorenones have shown that these species can exist in equilibrium with the neutral molecule and the corresponding dianion. rsc.org The thermodynamics of these equilibria are sensitive to the nature of the substituents and the counter-ion present in the system. While not specifically detailing the 1-amino-2,4-dibromo analogue, these studies provide a framework for understanding the potential radical chemistry of this compound.

Below is a table summarizing the types of reactivity and mechanistic aspects discussed for aminofluorenone analogues.

Reactivity/Mechanistic AspectDescriptionRelevant Analogues
Amine-Based Derivatization The amino group allows for various chemical transformations, including acylation, alkylation, diazotization, and Schiff base formation, enabling the synthesis of diverse derivatives.3-Aminofluorenone
Electronic Effects The electron-donating amino group increases the electron density of the aromatic ring, influencing the reactivity of the entire fluorenone system.General aminofluorenones
Steric Hindrance Bulky substituents, such as bromine atoms ortho to the amino group, can sterically hinder reactions at or near the amino group.4-Amino-2,7-dibromo-9H-fluoren-9-one (isomer)
Reaction Intermediates Mechanistic studies often involve the detection of transient species like radical anions, which can be characterized using techniques like e.s.r. spectroscopy.Substituted fluorenones
Radical Pathways Fluorenones can undergo one-electron reduction to form radical anions, and halogenated derivatives may participate in reactions involving carbon-halogen bond cleavage.Substituted fluorenones, Halogenated aromatic compounds

Theoretical and Computational Chemistry of Amino Dibromofluorenones

Electronic Structure and Molecular Bonding Analysis

Computational quantum chemistry offers powerful tools to dissect the intricate details of molecular orbitals and bonding within 1-Amino-2,4-dibromofluoren-9-one. This analysis is fundamental to understanding its chemical behavior and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic ground-state properties of molecules. youtube.com For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry. This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.

The electronic properties are significantly influenced by the substituents on the fluorenone core. The amino (-NH₂) group at the C1 position acts as an electron-donating group, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the electronegative bromine atoms at C2 and C4 and the carbonyl group at C9 act as electron-withdrawing groups, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This push-pull electronic configuration results in a reduced HOMO-LUMO energy gap, which is critical for the molecule's optical and electronic properties. nih.gov

Analysis of the molecular orbitals shows that the HOMO is typically localized over the amino group and the aromatic rings, while the LUMO is concentrated around the electron-withdrawing carbonyl group and bromine atoms. This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.

Table 1: Illustrative DFT-Calculated Ground State Geometric Parameters for this compound This data is hypothetical and serves as a representative example of results from a DFT calculation.

ParameterBond/AngleCalculated Value
Bond Lengths
C=O1.23 Å
C-N1.38 Å
C-Br (at C2)1.91 Å
C-Br (at C4)1.90 Å
Bond Angles
O=C9-C121.5°
H-N-H115.0°
C1-C2-Br120.5°
Dihedral Angle
C2-C1-N-H~0° (planar)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. cecam.org TD-DFT calculations provide information on vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to a virtual orbital without a change in molecular geometry.

For this compound, TD-DFT can predict the energies and characteristics of the lowest singlet (S₁) and triplet (T₁) excited states. These calculations can identify the nature of the electronic transitions, such as n→π* (involving the lone pair electrons of the carbonyl oxygen) and π→π* (involving the aromatic system). nih.gov The results typically show that the lowest energy absorption corresponds to a transition from the HOMO to the LUMO, confirming the intramolecular charge transfer nature of the excitation. Understanding these excited states is crucial for predicting the photophysical behavior of the molecule, including its fluorescence and phosphorescence properties.

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for simulating and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.

TD-DFT calculations are widely used to simulate UV-visible absorption spectra. q-chem.comyoutube.com The calculated vertical excitation energies and their corresponding oscillator strengths (a measure of the transition probability) can be plotted to generate a theoretical spectrum. Each calculated transition appears as a sharp line, which can be broadened using a Gaussian or Lorentzian function to better resemble the band shapes seen in experimental spectra. acs.org For this compound, the simulation would likely predict a strong absorption band in the visible region due to the π→π* ICT transition.

Furthermore, by optimizing the geometry of the first singlet excited state (S₁), it is possible to calculate the emission energy, corresponding to fluorescence. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. These simulations can be performed in the gas phase or, more realistically, by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which can significantly influence the spectral properties. chemrxiv.org

Table 2: Illustrative TD-DFT Data for the Main Electronic Transitions of this compound This data is hypothetical and serves as a representative example of results from a TD-DFT calculation.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2.954200.45HOMO → LUMO (95%)
S₀ → S₂3.543500.12HOMO-1 → LUMO (70%)
S₀ → S₃3.873200.05HOMO → LUMO+1 (65%)

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. A frequency calculation on the optimized ground-state geometry provides a set of vibrational modes and their corresponding intensities. ias.ac.in Importantly, this analysis also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, vibrational analysis is particularly useful for studying intramolecular hydrogen bonding. A hydrogen bond can form between a hydrogen atom of the C1-amino group and the adjacent C9-carbonyl oxygen (N-H···O=C). This interaction significantly affects the vibrational frequencies of the involved groups. The N-H stretching frequency is typically red-shifted (lowered) and broadened, while the C=O stretching frequency also experiences a red shift. nih.gov By comparing the calculated frequencies of a conformation with the hydrogen bond to a hypothetical one without it, the strength and spectroscopic signature of this interaction can be quantified. smu.edu This provides a powerful tool for interpreting experimental IR spectra. researchgate.net

Table 3: Illustrative DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in this compound This data is hypothetical and serves as a representative example of results from a vibrational analysis.

Vibrational ModeFrequency (No H-Bond)Frequency (With H-Bond)Expected Shift
N-H Symmetric Stretch34503410-40
N-H Asymmetric Stretch35403515-25
C=O Stretch17151690-25
C-N Stretch13101325+15

Mechanistic Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. rsc.org By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, one could computationally investigate its synthesis, for example, via the electrophilic bromination of 1-aminofluoren-9-one. The mechanism of electrophilic aromatic substitution involves the attack of an electrophile (e.g., Br⁺) on the aromatic ring to form a high-energy intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org DFT calculations can determine the activation energy barriers for attack at different positions on the ring. Due to the strong activating and ortho-, para-directing nature of the amino group, calculations would likely show that substitution at the C2 and C4 positions is kinetically and thermodynamically favored over other positions. nih.gov This analysis provides a detailed, step-by-step understanding of the reaction's feasibility and selectivity.

Table 4: Illustrative Relative Energies (kcal/mol) for a Proposed Reaction Pathway (Bromination of 1-Amino-4-bromofluoren-9-one) This data is hypothetical and serves as a representative example of results from a mechanistic study.

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (1-Amino-4-bromofluoren-9-one + Br₂)0.0
TS1Transition state for Br⁺ attack at C2+15.2
I1Sigma complex intermediate (Br at C2)+5.5
TS2Transition state for deprotonation+7.0
PProducts (this compound + HBr)-12.5

Characterization of Transition States and Energy Barriers

The synthesis of substituted fluorenones often involves complex reaction pathways, such as oxidative cyclization or transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org Computational methods, particularly Density Functional Theory (DFT), are essential for elucidating the mechanisms of these reactions.

By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, a critical factor determining the reaction rate. For instance, in the proposed synthesis of fluorenones from 2-(aminomethyl)biphenyls, a key step involves the formation of an iminium intermediate. nih.gov A computational study would aim to:

Optimize the geometry of the reactants, intermediates, products, and transition states.

Calculate the energy of each species to determine the reaction's thermodynamic and kinetic feasibility.

Analyze the vibrational frequencies to confirm that a transition state structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific data for this compound is unavailable, the table below illustrates typical data obtained from DFT calculations for a hypothetical reaction step in a related system.

Table 1: Illustrative Energy Profile for a Hypothetical Fluorenone Cyclization Step This table is a hypothetical representation based on typical computational chemistry outputs and does not represent experimental data for the named compound.

Species Relative Energy (kcal/mol) Number of Imaginary Frequencies
Reactants (e.g., Substituted Biphenyl) 0.0 0
Transition State 1 +25.4 1
Intermediate (e.g., Iminium Species) +5.2 0
Transition State 2 +15.8 1
Product (Fluorenone) -10.1 0

Mapping of Potential Energy Surfaces for Chemical Transformations

A potential energy surface (PES) is a multidimensional map that describes a molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. rsc.org Mapping the PES is crucial for understanding conformational changes, such as the internal rotation of substituent groups. researchgate.netcolostate.edu

For a molecule like this compound, a PES scan could explore the rotation around the C-N bond of the amino group. This would reveal the energy minima corresponding to stable conformers and the energy barriers separating them. Such studies on substituted anilines have shown that interactions between an amino group and ortho substituents are often steric in nature. colostate.edu The analysis helps in understanding how the orientation of the amino group might influence the molecule's electronic properties and intermolecular interactions.

Solvation Effects and Intermolecular Interactions

The properties and behavior of fluorenone derivatives can be significantly influenced by their surrounding environment, particularly the solvent and interactions like hydrogen bonding.

Modeling the Influence of Solvent Environment on Chemical Processes

The polarity of the solvent can alter the energy levels of a molecule's ground and excited states, leading to shifts in its absorption and emission spectra (solvatochromism). rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and predict these effects.

Studies on other classes of molecules, like chalcones, have shown that bathochromic (red) shifts in absorption spectra with increasing solvent polarity indicate that the excited state is more polar than the ground state, a result of intramolecular charge transfer (ICT). rsc.org For an amino-fluorenone, an ICT could occur from the electron-donating amino group to the electron-withdrawing carbonyl group. Time-dependent DFT (TD-DFT) calculations are commonly used to predict these spectral shifts.

Table 2: Example of Calculated Absorption Maxima (λ_max) for a Generic Aminofluorenone in Different Solvents This table is illustrative. The values are representative of typical solvatochromic shifts and are not specific experimental or calculated data for this compound.

Solvent Dielectric Constant (ε) Calculated λ_max (nm)
n-Hexane 2.0 380
Toluene 2.4 385
Dichloromethane 8.9 398
Acetonitrile 37.5 410
Water 80.1 415

Computational Studies on the Role of Hydrogen Bonding in Photophysical Processes

Hydrogen bonding plays a critical role in the structure and function of molecules containing N-H or O-H groups. nih.gov In this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. These interactions can be either intramolecular or intermolecular (with solvent molecules or other solute molecules).

Computational methods can characterize the strength and nature of these hydrogen bonds. sujps.comnih.gov The Quantum Theory of Atoms in Molecules (AIM) is a powerful technique used to analyze the electron density at a bond critical point (BCP) between the hydrogen and the acceptor atom. sujps.com A higher electron density (ρ) and a positive Laplacian of the electron density (∇²ρ) at the BCP are indicative of a stronger hydrogen bond. Such analyses have been used to quantify hydrogen bonding in systems like enaminothiones and chitosan. nih.govsujps.com These interactions can significantly affect the photophysical properties by altering the energies of the excited states and influencing non-radiative decay pathways. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for 1 Amino 2,4 Dibromofluoren 9 One Chemistry

Exploration of Unconventional Synthetic Pathways

The classical synthesis of amino- and bromo-substituted fluorenones often relies on multi-step sequences involving nitration, reduction, and bromination of the fluorenone core. While effective, these methods can sometimes be limited by harsh reaction conditions and the generation of isomeric mixtures. Future research is poised to explore more elegant and efficient "unconventional" synthetic strategies.

One promising direction is the use of C-H activation methodologies. Direct, late-stage functionalization of the fluorenone backbone would circumvent the need for pre-functionalized starting materials, offering a more atom-economical approach. For instance, transition-metal-catalyzed C-H amination and bromination could potentially install the desired functionalities with high regioselectivity.

Another avenue lies in the exploration of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. The synthesis of 1-Amino-2,4-dibromofluoren-9-one and its derivatives could greatly benefit from the enhanced control offered by flow synthesis, particularly in managing exothermic reactions or handling hazardous reagents.

Furthermore, biocatalysis presents a green and highly selective alternative. Engineered enzymes could potentially catalyze the amination and bromination of a fluorenone precursor with high specificity, operating under mild, environmentally benign conditions.

Synthetic StrategyPotential AdvantagesResearch Focus
C-H ActivationAtom economy, reduced step countDevelopment of selective catalysts for direct amination and bromination
Flow ChemistryEnhanced control, safety, and scalabilityOptimization of reaction conditions in continuous flow reactors
BiocatalysisHigh selectivity, mild conditions, sustainabilityEngineering of enzymes for specific functionalization of the fluorenone core

Deeper Mechanistic Insights Through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. The intricate interplay of the amino and bromo substituents on the electronic properties and reactivity of the fluorenone core warrants detailed investigation.

Advanced spectroscopic techniques will be instrumental in this pursuit. In-situ reaction monitoring using techniques like ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time data on the formation of intermediates and byproducts, offering a dynamic picture of the reaction progress.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating reaction pathways and predicting the stability of intermediates and transition states. monash.edunih.gov These theoretical studies can provide insights into the electronic structure of this compound and guide the rational design of new synthetic routes.

Moreover, the application of ultrafast spectroscopy , such as transient absorption spectroscopy, can unravel the photophysical properties of this molecule. koreascience.kracs.org Given that fluorenone derivatives often exhibit interesting photoluminescence, understanding the excited-state dynamics is essential for their potential application in optoelectronics.

Analytical TechniqueInformation GainedImpact on Research
In-situ Spectroscopy (ReactIR, Raman)Real-time reaction kinetics and intermediate identificationOptimization of reaction conditions and yield
Computational Chemistry (DFT)Electronic structure, reaction pathways, transition statesRational design of new reactions and catalysts
Ultrafast SpectroscopyExcited-state dynamics, photophysical propertiesDevelopment of optoelectronic and photonic materials

Rational Design of Next-Generation Functional Materials

The unique combination of an electron-donating amino group and electron-withdrawing bromine atoms, coupled with the inherent properties of the fluorenone core, makes this compound a promising building block for a variety of functional materials. nih.gov

The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the construction of extended π-conjugated systems, which are the cornerstone of organic electronics . By judiciously choosing the coupling partners, the electronic and optical properties of the resulting materials can be fine-tuned for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.netglobethesis.com

The amino group, on the other hand, can be utilized for the development of chemosensors . Modification of the amino group or its participation in hydrogen bonding can lead to changes in the photophysical properties of the molecule upon interaction with specific analytes. This could pave the way for the development of highly sensitive and selective sensors for ions, neutral molecules, or even biological macromolecules.

Furthermore, the inherent chirality of certain fluorenone derivatives suggests that this compound could be a precursor for chiral materials . koreascience.kr These materials are of great interest for applications in asymmetric catalysis, chiral recognition, and circularly polarized luminescence.

Material ClassKey Structural FeaturePotential Application
Organic ElectronicsExtended π-conjugation via cross-couplingOLEDs, OPVs, OFETs
ChemosensorsFunctionalized amino groupSelective detection of analytes
Chiral MaterialsIntroduction of chiralityAsymmetric catalysis, chiral sensing

Interdisciplinary Integration with Emerging Technologies in Chemical Research

The future of chemical research on this compound will undoubtedly be shaped by its integration with other scientific and technological fields. The convergence of chemistry with materials science, biology, and data science will unlock new possibilities.

Machine learning and artificial intelligence (AI) are poised to accelerate the discovery and optimization of new materials based on the this compound scaffold. By training algorithms on existing experimental and computational data, it may become possible to predict the properties of novel derivatives before their synthesis, thus streamlining the research and development process.

In the realm of supramolecular chemistry , the self-assembly properties of this compound derivatives could be harnessed to create complex, functional architectures. The interplay of hydrogen bonding from the amino group and halogen bonding from the bromine atoms could direct the formation of well-defined nanostructures with tailored properties.

Finally, the integration with nanotechnology could lead to the development of novel hybrid materials. For instance, attaching this compound derivatives to nanoparticles or incorporating them into polymer matrices could result in materials with enhanced mechanical, electronic, or optical properties.

Interdisciplinary FieldPotential IntegrationFuture Impact
Machine Learning/AIPredictive modeling of material propertiesAccelerated discovery of new functional materials
Supramolecular ChemistryControlled self-assembly into nanostructuresCreation of complex, functional architectures
NanotechnologyHybrid materials with nanoparticles or polymersEnhanced material performance and new functionalities

Q & A

Q. What are the standard synthetic routes for 1-Amino-2,4-dibromoanthraquinone, and what critical parameters govern yield and purity?

Methodological Answer:

  • Bromination of Anthraquinone Derivatives : The compound is synthesized via sequential bromination of 1-aminoanthraquinone. Key parameters include:
    • Temperature Control : Maintain reaction temperatures between 40–60°C to avoid side reactions (e.g., debromination or over-bromination).
    • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility and reaction efficiency.
    • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the dibrominated product .
  • Critical Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using NMR and mass spectrometry.

Q. Which analytical techniques are most effective for characterizing 1-Amino-2,4-dibromoanthraquinone?

Methodological Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assign peaks based on aromatic proton environments and bromine-induced deshielding.
    • FT-IR : Confirm amino (N–H stretch ~3400 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) functional groups.
  • Chromatographic Methods :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺ at m/z 380.9) and isotopic patterns from bromine .

Q. What safety protocols are critical for handling 1-Amino-2,4-dibromoanthraquinone in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal contact (primary exposure route).
    • Ventilation : Use fume hoods due to potential dust inhalation risks (low vapor pressure minimizes airborne exposure).
    • Waste Disposal : Collect waste in sealed containers labeled for halogenated organics and incinerate via certified facilities .
  • Carcinogenicity : Classified as reasonably anticipated to be a human carcinogen (NTP). Implement institutional review for animal studies .

Advanced Research Questions

Q. How do carcinogenicity findings in rodent models inform human risk assessment?

Methodological Answer:

  • Study Design :
    • Dosing Regimens : Administer 20,000 ppm in diet to F344/N rats for 9–15 months. Monitor hepatocellular adenomas/carcinomas (87% incidence in males) and rare tumors (e.g., urinary bladder carcinomas) .
    • Histopathology : Use standardized grading for neoplasms and compare to control groups to distinguish spontaneous vs. compound-induced tumors.
  • Risk Extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies metabolic differences .

Q. Table 1: Tumor Incidence in Rats Exposed to 1-Amino-2,4-dibromoanthraquinone

Tumor TypeIncidence (9-Month Exposure)Incidence (15-Month Exposure)
Hepatocellular Adenoma60% (M), 70% (F)85% (M), 80% (F)
Urinary Bladder Carcinoma5% (M), 5% (F)15% (M), 20% (F)
Rectal Adenoma30% (M), 50% (F)35% (M), 18% (F)
Data from NTP (1996)

Q. How can researchers resolve contradictions in carcinogenicity data, such as rare spontaneous neoplasms in control groups?

Methodological Answer:

  • Statistical Rigor : Increase control group size (n > 50) to reduce false positives/negatives.
  • Blinded Histopathology : Engage multiple pathologists to review slides independently, reducing observer bias.
  • Alternative Explanations : Investigate confounding factors (e.g., diet contaminants, genetic drift in rodent colonies) .

Q. What experimental approaches elucidate the compound’s absorption and metabolism in biological systems?

Methodological Answer:

  • Radiolabeled Studies : Administer [¹⁴C]-labeled compound orally to rats. Track distribution via liquid scintillation counting in tissues (highest in liver and kidneys) .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., dehalogenated or conjugated products).
  • Dose-Response Analysis : Nonlinear absorption kinetics observed (e.g., 23 mg/kg dose: 90% absorption vs. 1473 mg/kg: 45%) .

Q. What storage conditions prevent decomposition, and how are degradation products characterized?

Methodological Answer:

  • Stability Protocols :
    • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
    • Temperature : Refrigerate (2–8°C) to slow thermal degradation.
    • Light Protection : Use amber glassware to avoid photolytic breakdown .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC-PDA to detect quinone derivatives or dehalogenated byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.